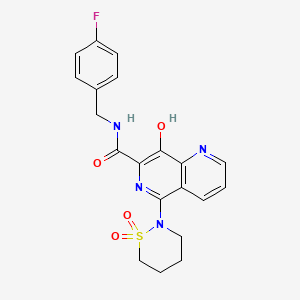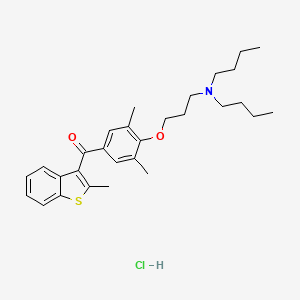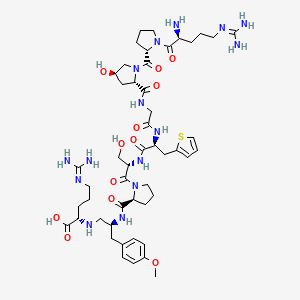
Furametpyr
Overview
Description
Furametpyr is a synthetic fungicide widely used to control rice sheath blight. It belongs to the class of pyrazole carboxamide fungicides and exhibits systemic properties with both curative and protectant effects. The compound is a chiral molecule, existing as a racemate comprising equimolar amounts of ®- and (S)-furametpyr .
Mechanism of Action
Target of Action
Furametpyr primarily targets the succinate dehydrogenase (SDH) enzyme, which plays a crucial role in the citric acid cycle and the electron transport chain, two key processes in cellular respiration .
Mode of Action
This compound is a systemic fungicide with curative and protectant properties . It works by inhibiting the mitochondrial succinate oxidation process . This inhibition disrupts the energy production within the fungal cells, leading to their death .
Biochemical Pathways
The major biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle) and the electron transport chain . Both these pathways are critical for energy production in cells. By inhibiting the succinate dehydrogenase enzyme, this compound disrupts these pathways, leading to energy depletion and eventual cell death .
Pharmacokinetics
This compound is rapidly absorbed, distributed, metabolized, and excreted in rats . The major biotransformation reactions of this compound in rats include N-demethylation, oxidation of the methyl group at C3 of the pyrazole ring, oxidation of the methyl group at C1 of the 1,3-dihydroisobenzofuran ring, hydroxylation at C3 of the 1,3-dihydroisobenzofuran ring, and hydroxylation at C7 of the 1,3-dihydroisobenzofuran ring . These metabolic processes impact the bioavailability of this compound.
Result of Action
The primary result of this compound’s action is the control of fungal diseases, particularly rice sheath blight . By disrupting energy production within the fungal cells, this compound effectively inhibits the growth and proliferation of the fungi, thereby controlling the spread of the disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. While specific details on how environmental factors influence this compound’s action are not readily available, it’s generally understood that factors such as temperature, pH, and moisture can impact the effectiveness of fungicides. Additionally, the mobility of this compound in the environment can also influence its efficacy. For instance, this compound has been described as moderately mobile in the environment, which could influence its distribution and consequently, its effectiveness .
Biochemical Analysis
Biochemical Properties
Furametpyr interacts with various biomolecules, primarily enzymes. It acts as an inhibitor of succinate dehydrogenase (quinone), an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts the normal biochemical reactions within the cell, leading to its fungicidal properties .
Cellular Effects
The primary cellular effect of this compound is the disruption of mitochondrial function due to the inhibition of succinate dehydrogenase This can lead to a decrease in ATP production, affecting various cellular processes
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme succinate dehydrogenase . This enzyme is crucial for the process of oxidative phosphorylation in the mitochondria. By inhibiting this enzyme, this compound disrupts the electron transport chain, leading to a decrease in ATP production and subsequent cell death .
Metabolic Pathways
This compound undergoes extensive metabolism in organisms. Major biotransformation reactions include N-demethylation, oxidation of the methyl group at C3 of the pyrazole ring, oxidation of the methyl group at C1 of the 1,3-dihydroisobenzofuran ring, hydroxylation at C3 of the 1,3-dihydroisobenzofuran ring, and hydroxylation at C7 of the 1,3-dihydroisobenzofuran ring .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria due to its action as a succinate dehydrogenase inhibitor . By localizing to the mitochondria, it can directly interact with its target enzyme, disrupting the electron transport chain and leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furametpyr involves the reaction of 1,1,3-trimethyl-2-oxa-4-aminoindan with 5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride in the presence of triethylamine in tetrahydrofuran. The reaction is carried out under ice cooling, followed by stirring at room temperature overnight. The reaction mixture is then extracted with water and chloroform, and the organic layer is purified by silica gel thin layer chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The process involves stringent control of reaction conditions and purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Furametpyr undergoes various chemical reactions, including:
N-demethylation: Removal of a methyl group from the nitrogen atom.
Oxidation: Oxidation of the methyl group at the C3 position of the pyrazole ring and the C1 and C3 positions of the 1,3-dihydroisobenzofuran ring.
Hydroxylation: Addition of hydroxyl groups at specific positions on the molecule.
Common Reagents and Conditions:
N-demethylation: Catalyzed by cytochrome P450 enzymes such as CYP1A1, CYP1A2, CYP2C19, and CYP3A4.
Oxidation and Hydroxylation: Typically involve oxidizing agents and specific reaction conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound, which are often studied for their biological activity and environmental impact .
Scientific Research Applications
Furametpyr has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrazole carboxamides.
Biology: Investigated for its antifungal properties and its effects on fungal pathogens.
Medicine: Explored for potential therapeutic applications due to its ability to inhibit specific enzymes.
Industry: Utilized in agricultural practices to control fungal diseases in crops, particularly rice.
Comparison with Similar Compounds
Furametpyr is unique among pyrazole carboxamide fungicides due to its specific structural features and mode of action. Similar compounds include:
Thifluzamide: Another pyrazole carboxamide fungicide used to control rice sheath blight.
Penthiopyrad: A fungicide with a broader spectrum of activity, effective against various plant diseases involving Basidiomycetes.
This compound stands out due to its specific inhibition of succinate dehydrogenase and its systemic properties, making it highly effective in controlling fungal diseases in crops.
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTLIYOWLVMQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057948 | |
| Record name | Furametpyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123572-88-3 | |
| Record name | Furametpyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123572-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furametpyr [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123572883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furametpyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURAMETPYR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLX6TNK3NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A:
- Spectroscopic Data: Specific details regarding NMR and MS data can be found in studies focusing on the identification of Furametpyr and its metabolites. []
A: Yes, this compound demonstrates compatibility with various fungicidal compounds, including strobilurins, triazoles, and other carboxamides, often resulting in synergistic effects. [, , , , , ]
A: Based on the available research, this compound's primary function is fungicidal, and no direct evidence suggests it acts as a catalyst in chemical reactions. [, , , , , , , , , , , , , , , , ]
A: Yes, in silico studies have investigated this compound's potential as a fungicide, predicting its binding affinity to target proteins in Puccinia triticina and analyzing its pharmacokinetic properties. [, ]
A: Research on carboxin-related carboxamides, including this compound, highlights the importance of the aromatic rings and N-substituent for fungicidal activity. Modifications in these areas can significantly impact potency and spectrum of activity. []
A: While specific stability data are not detailed in the provided abstracts, this compound is formulated into various agricultural products, suggesting suitable stability for those applications. [, , , , ] Formulation strategies likely focus on optimizing its solubility, bioavailability, and delivery to target fungi. [, , , , ]
A: What are the safety and environmental considerations for this compound use?
A: Studies in rats reveal that this compound is rapidly absorbed, extensively metabolized primarily via N-demethylation and oxidation, and excreted mainly through urine and feces. [, ] Species- and sex-related differences in metabolism have been observed. []
A: this compound demonstrates efficacy against various fungal diseases in crops like rice, including rice sheath blight (Rhizoctonia solani) and rice blast (Pyricularia oryzae). [, , , ]
A: While the provided abstracts do not mention specific resistance cases, studies on related fungicides emphasize the need to monitor for potential resistance development, particularly with the increasing use of this compound in agriculture. []
A: While detailed toxicological data are not provided, research on the compound's metabolism and disposition in mammals contributes to understanding its safety profile. [, , ]
ANone: The provided research papers primarily focus on this compound's fungicidal properties and environmental fate. These specific aspects are not extensively covered in the provided research.
A: Several other fungicidal compounds, such as strobilurins, triazoles, and other carboxamides, are available as alternatives to this compound, each with its own mode of action and efficacy profile. [, , , , , , ]
ANone: Specific recommendations for this compound recycling and waste management are not detailed in the provided research.
A: Essential tools include analytical techniques like high-performance liquid chromatography (HPLC) [] and gas chromatography-tandem mass spectrometry (GC-MS/MS) [, ] for quantifying this compound and its metabolites in various matrices. Additionally, in silico modeling tools are valuable for predicting its interactions with biological targets and for pharmacokinetic analyses. [, ]
A: While the provided abstracts lack specific dates, the research suggests this compound emerged as a fungicide in the 1990s, primarily for controlling rice sheath blight in Japan. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)

![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)








